2-(2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2,8,9-Trioxa-5-aza-1-germabicyclo(333)undec-1-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a germabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. The initial step often includes the formation of the germabicyclo framework, followed by the introduction of the isoindole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced analytical methods ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced germabicyclo compounds.
Scientific Research Applications
2-(2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)
- Benzamide, N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)
Uniqueness
2-(2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific germabicyclo framework and isoindole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
95601-31-3 |
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Molecular Formula |
C15H18GeN2O5 |
Molecular Weight |
378.94 g/mol |
IUPAC Name |
2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18GeN2O5/c19-14-12-3-1-2-4-13(12)15(20)18(14)11-16-21-8-5-17(6-9-22-16)7-10-23-16/h1-4H,5-11H2 |
InChI Key |
XVDFZZBDGNTMKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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